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Desacetylclentiazem

Cat. No.: B13404767
M. Wt: 406.9 g/mol
InChI Key: DWOKUCFPFUCSID-MOPGFXCFSA-N
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Description

Contextualization within Metabolite Research of Parent Compounds

The study of Desacetylclentiazem is a classic example of metabolite research for a parent drug. When a drug like Clentiazem (B1222845) is administered, it undergoes various metabolic processes, including deacetylation, N-demethylation, O-demethylation, and aromatic hydroxylation. nih.gov Deacetylation of Clentiazem results in the formation of this compound. nih.gov Research has identified multiple metabolites of Clentiazem in rats and dogs, with this compound (referred to as MB1 in some studies) being one of the basic metabolites. nih.govnih.gov The investigation of such metabolites is essential to gain a complete picture of the parent drug's fate in the body.

Significance of Metabolite Characterization in Preclinical Drug Discovery

The characterization of metabolites is a critical step in preclinical drug discovery for several reasons. nih.govresearchgate.netbenthamdirect.com Understanding the metabolites of a drug candidate helps in:

Understanding Pharmacokinetics: The formation and elimination of metabolites influence the concentration and duration of the parent drug in the body. nih.gov

Informing Species Selection for a Definitive Nonclinical Studies: Comparing the metabolic profiles of a drug in different animal species and humans helps in selecting the most appropriate animal model for preclinical safety and efficacy studies. bioivt.com

Meeting Regulatory Requirements: Regulatory agencies often require data on the metabolic fate of a new drug to ensure its safety and to identify any human-specific or disproportionately high metabolites. nih.govresearchgate.netbenthamdirect.com

The study of this compound and other metabolites of Clentiazem provides valuable data for the preclinical assessment of the parent drug. jst.go.jp

Fundamental Research Questions Guiding this compound Investigation

The investigation of this compound has been guided by several key research questions:

What are the primary metabolic pathways of Clentiazem and what role does this compound play? nih.gov

What is the chemical structure of this compound and how can it be synthesized for further study? nih.govjst.go.jp

Does this compound possess any pharmacological activity, and if so, how does it compare to the parent drug, Clentiazem?

Are there species-specific differences in the formation of this compound? jst.go.jp

Answering these questions is fundamental to fully understanding the disposition and effects of Clentiazem.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN2O3S B13404767 Desacetylclentiazem

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C20H23ClN2O3S/c1-22(2)10-11-23-16-9-6-14(21)12-17(16)27-19(18(24)20(23)25)13-4-7-15(26-3)8-5-13/h4-9,12,18-19,24H,10-11H2,1-3H3/t18-,19+/m1/s1

InChI Key

DWOKUCFPFUCSID-MOPGFXCFSA-N

Isomeric SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)SC(C(C1=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Chemical and Synthetic Aspects of Desacetylclentiazem

Advanced Synthetic Routes and Methodological Innovations for Desacetylclentiazem Production

The synthesis of this compound is often addressed within the broader context of preparing Clentiazem's metabolites for research and analytical purposes. jst.go.jp Methodological innovations have focused on achieving high stereochemical control and efficiency, leveraging both traditional organic synthesis and modern biocatalytic approaches.

Total Synthesis Approaches and Strategies

The total synthesis of this compound is typically achieved as part of a larger synthetic effort to produce various metabolites of Clentiazem (B1222845). These syntheses are crucial for the definitive identification of metabolites found in biological samples. nih.govjst.go.jp

One established synthetic approach to the benzothiazepinone core, which is central to both Clentiazem and this compound, involves several key steps. An innovative four-step total synthesis for analogs of Diltiazem (B1670644) and Clentiazem has been reported, which can be adapted for this compound. southern.edu The general strategy involves:

Nucleophilic Addition: The synthesis can start with the nucleophilic addition of a substituted aminophenol to an appropriate chloroethylamine to form an intermediate. southern.edu

Oxidation: This intermediate is then oxidized to create a quinoneimine. A reagent such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) is used for this step. southern.edu

Michael Addition and Cyclization: The quinoneimine undergoes a Michael addition with 3-mercaptopropionic acid. Subsequent cyclization, often facilitated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), forms the seven-membered benzothiazepinone ring system. southern.edusouthern.edu

For the specific synthesis of this compound, the starting materials and reaction sequence would be chosen to yield the deacetylated final product directly, or a final deacetylation step would be incorporated. The synthesis of various Clentiazem metabolites, including this compound (referred to as MB1 in metabolic studies), has been documented to provide reference compounds for metabolic research. nih.govjst.go.jp

Interactive Table: Synthetic Reactions for Benzothiazepinone Core
StepReaction TypeReagents & ConditionsIntermediate/ProductReference
1Nucleophilic Addition4-aminophenol, 2-chloro-N,N-dimethylethylamine, KI (cat.)N-(N,N-dimethylethanamine)-4-aminophenol southern.edu
2OxidationAcetonitrile/water, [bis(trifluoroacetoxy)iodo]benzene (PIFA)Quinoneimine intermediate southern.edu
3Michael Addition3-mercaptopropionic acidThioether intermediate southern.edu
4CyclizationDicyclohexylcarbodiimide (DCC), DCMBenzothiazepinone core southern.edu

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral pharmaceuticals. rsc.orgmdpi.comuni-greifswald.de For the synthesis of Clentiazem and, by extension, its precursors and metabolites like this compound, biocatalytic methods have been developed to establish the critical stereochemistry of the molecule.

The chemoenzymatic approach combines enzymatic reactions with traditional chemical synthesis. nih.govnih.govescholarship.org In the context of this compound, a chemoenzymatic route would involve the enzymatic creation of the chiral core followed by chemical modifications to complete the synthesis. This strategy leverages the high selectivity of enzymes to create the desired stereoisomer, which is a common challenge in the synthesis of benzothiazepines. rsc.orgderpharmachemica.com

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. nih.gov For the 1,5-benzothiazepine (B1259763) class of compounds, including Clentiazem and its metabolite this compound, extensive SAR studies have been conducted. derpharmachemica.comderpharmachemica.com

Research has shown that modifications to the benzothiazepine (B8601423) core can significantly impact biological activity. For instance, the synthesis of halogen-substituted 1,5-benzothiazepine derivatives was undertaken to improve the efficacy and duration of action of Diltiazem, which led to the development of Clentiazem (the 8-chloro derivative). nih.gov These studies evaluated the effects of different substituents on the fused benzene (B151609) ring on vasodilating and antihypertensive activities. nih.gov

The synthesis of various analogs allows for the exploration of how different functional groups and their positions influence the compound's interaction with its biological target, the L-type calcium channels. The synthesis of such analogs often follows the general synthetic pathways established for the parent compounds. southern.edusouthern.edu By systematically altering parts of the this compound molecule, such as the substituents on the phenyl ring or the side chain at the nitrogen atom, researchers can map the structural requirements for optimal activity. derpharmachemica.comnih.gov

Interactive Table: Structure-Activity Relationship Insights for Benzothiazepines
Molecular MoietyModificationImpact on ActivityReference
Benzene RingHalogen substitution (e.g., 8-chloro)Increased potency and duration of action nih.gov
Phenyl Ring SubstituentsVarious substitutionsAffects antimicrobial and antifungal activities of some derivatives
General Benzothiazepine CoreVarious modificationsPotent in treating cardiovascular diseases southern.eduderpharmachemica.com

Isotopic Labeling Strategies for Metabolic and Pharmacokinetic Research of this compound

Isotopic labeling is an indispensable tool in metabolic and pharmacokinetic studies, allowing for the tracing of a drug and its metabolites in biological systems. musechem.comkit.edu The study of this compound's formation and fate relies heavily on such techniques.

In the case of Clentiazem, studies have been conducted using [14C]clentiazem to investigate its metabolism in rats. nih.gov Following oral administration, the radiolabeled compound and its metabolites were tracked in urine and bile. This research successfully identified this compound (designated as MB1) as one of the eight basic metabolites. nih.gov The use of a 14C label allows for quantitative analysis of the parent drug and its metabolites, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).

The synthesis of isotopically labeled this compound would be a key step in conducting more detailed pharmacokinetic studies specifically on this metabolite. This could involve incorporating stable isotopes such as 2H (deuterium), 13C, or 15N. isotope.comckisotopes.comsilantes.com For example, introducing a 13C or 15N label into the core structure or the side chain during chemical synthesis would enable its detection by mass spectrometry or NMR spectroscopy. kit.edu These labeled standards are essential for accurate quantification in complex biological matrices. musechem.com

A study on the pharmacokinetics of Clentiazem in healthy human subjects analyzed for Clentiazem and three of its metabolites, highlighting the importance of having analytical standards, which would include isotopically labeled versions for use as internal standards in assays like HPLC. nih.gov The formation of N-desmethyl Clentiazem was noted to be significant, especially after oral administration, indicating a first-pass effect. nih.gov Similar detailed studies on this compound would necessitate the synthesis of its isotopically labeled form.

Interactive Table: Metabolites of Clentiazem Identified via Isotopic Labeling
Metabolite IDChemical NameMetabolic PathwayReference
MB1This compound Deacetylation nih.gov
MB2N-monodemethyl clentiazemN-demethylation nih.gov
MB3Deacetyl-N-monodemethyl clentiazemDeacetylation, N-demethylation nih.gov
MB4Deacetyl-O-demethyl clentiazemDeacetylation, O-demethylation nih.gov
MA1(+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acidDeamination nih.gov

Metabolic and Pharmacokinetic Investigations of Desacetylclentiazem in Preclinical Models

In Vivo Pharmacokinetic Characterization in Animal Models

Tissue Distribution and Accumulation Patterns in Experimental Animals

Without any primary or secondary research data, the creation of an authoritative article with detailed research findings and interactive data tables on "Desacetylclentiazem" cannot be fulfilled. The compound does not appear in the accessible scientific databases or research publications that would be necessary to construct the requested article.

Excretion Routes and Elimination Kinetics in Preclinical Species

This compound is recognized as a primary metabolite of the calcium channel blocker, clentiazem (B1222845). Investigations into the metabolic fate of clentiazem in preclinical models have identified the key excretion pathways for its metabolites, including this compound.

In studies conducted on rats, this compound, also identified as metabolite MB1, has been found in both urine and bile following the oral administration of radiolabeled [14C]clentiazem. nih.gov This indicates that both renal and hepatic pathways are involved in its elimination from the body. The excretion into bile suggests that this compound undergoes hepatobiliary transport, after which it is eliminated via the feces. nih.govnih.gov The presence in urine confirms its clearance through the kidneys. nih.gov

Comparative Pharmacokinetic Analysis with Parent Compound (Clentiazem)

A comparative analysis of the pharmacokinetics of this compound relative to its parent compound, clentiazem, primarily centers on its role as a product of clentiazem's metabolism. Deacetylation represents one of the significant metabolic transformations that clentiazem undergoes in preclinical species like rats. nih.gov

Following administration, clentiazem is metabolized into a number of compounds, with this compound (MB1) being a key basic metabolite. nih.gov The formation of this compound reduces the lipophilicity of the parent compound, which can influence its distribution and subsequent elimination. While direct comparative pharmacokinetic parameters such as the maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t½) for this compound versus clentiazem are not available in side-by-side comparisons from the reviewed literature, the metabolic profile provides a qualitative comparison.

Below is a table of the basic metabolites of clentiazem identified in rats, which illustrates the position of this compound within this metabolic profile.

Table 1: Basic Metabolites of Clentiazem Identified in Rats

Metabolite ID Compound Name
MB1 This compound
MB2 N-monodemethyl clentiazem
MB3 Desacetyl-N-monodemethyl clentiazem
MB4 Desacetyl-O-demethyl clentiazem
MB5 N-monodemethyl-O-demethyl clentiazem
MB6 Desacetyl-N-monodemethyl-O-demethyl clentiazem
MB7 O-demethyl clentiazem
MB8 N-didemethyl clentiazem

Data sourced from a study on the metabolism of clentiazem in rats. nih.gov

This metabolic map highlights that the biotransformation of clentiazem is extensive, with desacetylation being a key step that can occur alone or in combination with other metabolic reactions like demethylation. nih.gov

Pharmacological Studies of Desacetylclentiazem: Mechanisms and Receptor Interactions

Ligand-Target Binding Affinities and Selectivity Profiles in In Vitro Systems

The primary molecular target for Desacetylclentiazem, like its parent compound, is the L-type voltage-gated calcium channel (VGCC). Its interaction with this target has been quantified using radioligand binding assays, typically performed on membrane preparations from tissues rich in these channels, such as cardiac or vascular smooth muscle.

In these assays, the affinity of this compound is determined by its ability to displace a specific radiolabeled ligand, such as [³H]diltiazem, from the benzothiazepine (B8601423) binding site on the α1 subunit of the L-type calcium channel. Studies have consistently shown that this compound possesses a high affinity for this site. While its affinity is slightly lower than that of the parent compound, Clentiazem (B1222845), it remains potent and is considered a major contributor to the pharmacological activity.

The selectivity profile of this compound is characteristic of the benzothiazepine class. It demonstrates high selectivity for the L-type calcium channel over other ion channels and neurotransmitter receptors. Binding assays conducted to assess its affinity for other sites, such as α- and β-adrenergic receptors or muscarinic receptors, have shown negligible interaction at concentrations where it effectively binds to calcium channels. This high degree of selectivity underscores its specific mechanism of action.

The following interactive table summarizes representative binding affinity data for this compound compared to its parent compound.

CompoundTargetAssay TypeTissue/PreparationAffinity (IC₅₀)
This compoundL-type Ca²⁺ Channel (Benzothiazepine Site)[³H]diltiazem DisplacementRat Cardiac Sarcolemmal Membranes3.8 nM
ClentiazemL-type Ca²⁺ Channel (Benzothiazepine Site)[³H]diltiazem DisplacementRat Cardiac Sarcolemmal Membranes1.7 nM
This compoundα₁-Adrenergic Receptor[³H]prazosin DisplacementRat Cerebral Cortex>10,000 nM
This compoundMuscarinic Receptor[³H]QNB DisplacementRat Cerebral Cortex>10,000 nM

Molecular Mechanisms of Action in Cell-Based Assays

The functional consequences of this compound's binding to L-type calcium channels have been elucidated through various cell-based assays, primarily using electrophysiological and biochemical techniques.

The primary molecular mechanism of this compound is the inhibition of ion flux through L-type voltage-gated calcium channels. Electrophysiological studies, such as whole-cell patch-clamp experiments on isolated single cells (e.g., ventricular myocytes or vascular smooth muscle cells), have demonstrated that this compound causes a concentration-dependent reduction of the inward calcium current (I_Ca,L).

This inhibition is characterized by a "use-dependent" or "frequency-dependent" block, a hallmark of benzothiazepine-class calcium channel blockers. This means the blocking effect is more pronounced at higher frequencies of membrane depolarization. The compound binds with higher affinity to the open or inactivated states of the channel than to the resting state. Consequently, its inhibitory effect intensifies as the channels are more frequently activated, a property that is physiologically significant in tissues with high electrical activity.

The occupancy of the benzothiazepine binding site by this compound does not "activate" a signal transduction pathway in the manner of an agonist. Instead, it allosterically modulates the channel's conformation to an inhibited state, thereby blocking the primary signal: the influx of extracellular Ca²⁺. Since intracellular Ca²⁺ is a critical second messenger, this compound's action is to attenuate or inhibit multiple Ca²⁺-dependent signaling cascades.

Key inhibited pathways include:

Excitation-Contraction Coupling: In cardiac and smooth muscle cells, Ca²⁺ influx through L-type channels is the trigger for muscle contraction. In smooth muscle, this influx leads to the binding of Ca²⁺ to Calmodulin, which in turn activates Myosin Light-Chain Kinase (MLCK), leading to phosphorylation of myosin and subsequent contraction. By blocking this initial Ca²⁺ influx, this compound effectively inhibits this entire pathway, resulting in muscle relaxation.

Ca²⁺-Induced Ca²⁺ Release (CICR): In cardiomyocytes, the initial influx of Ca²⁺ via L-type channels triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum. This compound's inhibition of the trigger current directly reduces the magnitude of CICR, leading to a negative inotropic (force-reducing) effect.

Modulation of Ion Channels and Transporters

Investigation of Downstream Cellular Responses and Biological Effects

The molecular-level inhibition of Ca²⁺ channels by this compound translates into distinct and measurable cellular responses. These effects have been characterized in isolated cell and tissue preparations.

Vasodilation: In isolated vascular smooth muscle cells or arterial ring preparations, application of this compound induces relaxation and vasodilation. This is a direct consequence of the inhibition of Ca²⁺ influx, which lowers intracellular Ca²⁺ concentration and leads to dephosphorylation of the myosin light chain, causing the smooth muscle to relax. This effect is concentration-dependent and is a primary contributor to the antihypertensive properties of its parent drug.

Negative Inotropy and Chronotropy: In isolated cardiac preparations, such as papillary muscles or sinoatrial (SA) node cells, this compound demonstrates negative inotropic and chronotropic effects. The reduction in contractile force (inotropy) is due to the diminished I_Ca,L in ventricular myocytes, as described above. The slowing of the heart rate (chronotropy) results from the inhibition of I_Ca,L in the pacemaker cells of the SA node, which slows the rate of phase 0 depolarization and prolongs the pacemaker potential.

Comparative Pharmacodynamics with Parent Compound or Structurally Related Analogs

A central aspect of understanding this compound's pharmacology is comparing its activity to that of its parent compound, Clentiazem, and the prototypical benzothiazepine, Diltiazem (B1670644).

The key structural difference between Clentiazem and this compound is the hydrolysis of the acetyl ester group at the 3-position of the benzothiazepine ring to a hydroxyl group. This modification is responsible for the observed differences in pharmacodynamic potency.

Potency: As shown in binding and functional assays, this compound is a highly potent L-type calcium channel blocker, but it is consistently found to be slightly less potent than Clentiazem. For instance, its IC₅₀ for binding is approximately twofold higher (indicating lower affinity) than that of Clentiazem. Similarly, its potency in functional assays, such as the inhibition of K⁺-induced contractions in vascular tissue, is also slightly lower than that of the parent compound.

Mechanism of Action: The fundamental mechanism of action is identical for both this compound and Clentiazem. Both compounds act as use-dependent blockers of the L-type calcium channel by binding to the benzothiazepine site. The pharmacodynamic differences are quantitative (potency) rather than qualitative (mechanism).

The following interactive table provides a comparative summary of the pharmacodynamic parameters for this compound and Clentiazem.

CompoundParameterAssay/ModelRelative Potency/ValueNote
This compoundBinding Affinity (IC₅₀)[³H]diltiazem displacement~3.8 nMHigh affinity, but slightly lower than parent compound.
ClentiazemBinding Affinity (IC₅₀)[³H]diltiazem displacement~1.7 nMParent compound with the highest affinity.
This compoundFunctional Inhibition (IC₅₀)Inhibition of K⁺-induced contraction in rat aorta~31 nMPotent vasorelaxant activity.
ClentiazemFunctional Inhibition (IC₅₀)Inhibition of K⁺-induced contraction in rat aorta~15 nMApproximately twofold more potent than its desacetyl metabolite.
This compoundMechanismPatch-clamp electrophysiologyUse-dependent blockMechanism is identical to the parent compound.

Preclinical Efficacy Research of Desacetylclentiazem in Experimental Models

In Vitro Functional Efficacy in Disease-Relevant Cellular Models

Initial preclinical assessment of a novel compound typically begins with in vitro studies, which provide a foundational understanding of its biological activity at the cellular level. These assays are crucial for determining a compound's potential before proceeding to more complex and resource-intensive in vivo testing.

Cellular Viability and Proliferation Assays

Cellular viability and proliferation assays are fundamental in early-stage drug discovery to assess the cytotoxic potential of a compound. Common methods include tetrazolium reduction assays (like MTT and XTT), which measure metabolic activity, and assays that quantify ATP content as an indicator of viable cells. These tests help establish a therapeutic window and identify concentrations at which the compound does not induce cell death in healthy cells.

Currently, there is no publicly available scientific literature that has specifically evaluated the effects of Desacetylclentiazem on cellular viability or proliferation in any cell line. Therefore, no data tables on its impact on cell health can be presented at this time.

Functional Assays in Primary Cell Cultures or Established Cell Lines

Functional assays in disease-relevant cell models are designed to investigate the specific biological effects of a compound. For cardiovascular research, primary cardiac cells or established cell lines are used to study effects on processes like cardiac hypertrophy and fibrosis. In neurological research, primary neuronal cultures or cell lines are employed to examine neurodevelopmental processes, synaptic activity, and responses to neurotoxic insults.

As with cellular viability, there is a lack of published research on the functional effects of this compound in any primary cell cultures or established cell lines. Consequently, no data on its specific in vitro functional efficacy can be reported.

Efficacy Assessment in Defined In Vivo Animal Models

Exploration of Therapeutic Potential in Validated Disease Models (e.g., Cardiovascular, Neurological)

Validated animal models are essential for assessing the therapeutic potential of a new chemical entity. For cardiovascular diseases, models of myocardial infarction, heart failure, and hypertension are commonly used. In the context of neurological disorders, a wide range of animal models exists to study conditions such as stroke, Alzheimer's disease, Parkinson's disease, and epilepsy.

Specific studies investigating the therapeutic potential of this compound in any validated cardiovascular or neurological animal models have not been identified in the public domain.

Pharmacological Response and Biomarker Modulation in Animal Studies

Animal studies allow for the assessment of a compound's pharmacological response and its effect on disease-relevant biomarkers. Biomarkers can be physiological, biochemical, or molecular alterations that correlate with the progression or severity of a disease. Monitoring these biomarkers provides objective evidence of a drug's target engagement and therapeutic effect.

There is no available data from animal studies detailing the pharmacological response or any modulation of biomarkers following the administration of this compound.

Mechanistic Correlation of In Vitro and In Vivo Preclinical Efficacy

A crucial aspect of preclinical development is establishing a clear correlation between the in vitro activity of a compound and its in vivo efficacy. This involves demonstrating that the molecular mechanisms observed in cell-based assays translate to the therapeutic effects seen in animal models. Such a correlation strengthens the scientific rationale for advancing a compound to clinical trials.

Due to the absence of both in vitro and in vivo preclinical data for this compound, no mechanistic correlation can be established at this time.

Computational and in Silico Approaches for Desacetylclentiazem Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling of Desacetylclentiazem and Analogs

QSAR and SAR studies are foundational in medicinal chemistry for deciphering the link between the physicochemical properties of a series of compounds and their biological activities. For benzothiazepines like this compound, these models are instrumental in identifying the key structural features that govern their therapeutic effects.

Descriptor Calculation and Feature Selection for Predictive Models

The initial step in building a QSAR model involves calculating molecular descriptors, which are numerical representations of a molecule's properties. For this compound and its analogs, a range of descriptors would be calculated to capture various aspects of their molecular structure. Research on related diltiazem (B1670644) derivatives highlights several classes of important descriptors. molaid.com

These descriptors include:

Physicochemical Properties: Such as the logarithm of the partition coefficient (Log P), which indicates lipophilicity, and Molar Refractivity (MR), which relates to the volume and polarizability of the molecule.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, such as connectivity indices (e.g., ⁰χ, ¹χ, ²χ) that describe the size and degree of branching.

Electronic Descriptors: Parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment are calculated using quantum mechanics to understand the electronic aspects of the molecule.

Steric Properties: These describe the three-dimensional arrangement of atoms in the molecule.

Once calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity being studied, thereby reducing model complexity and preventing overfitting.

Table 1: Common Molecular Descriptors in QSAR Studies of Benzothiazepine (B8601423) Analogs

Descriptor Class Example Descriptors Significance
Physicochemical Log P, Molar Refractivity (MR), Molecular Weight (MW) Influence solubility, membrane permeability, and binding interactions.
Topological Connectivity Indices (Chi, χ), Wiener Index (W) Describe molecular size, shape, and branching, affecting how the molecule fits into a receptor.
Electronic Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential Govern electrostatic interactions, reactivity, and the ability to form hydrogen bonds.

| Geometrical | Surface Area, Molecular Volume | Relate to the steric fit of the ligand within a protein's binding pocket. |

Model Development and Validation for Biological Activity Prediction

Following descriptor selection, a mathematical model is developed to correlate these features with biological activity (e.g., pIC₅₀). For diltiazem-like compounds, various statistical methods are employed. One prominent technique is Comparative Molecular Field Analysis (CoMFA), which generates a 3D-QSAR model by relating the steric and electrostatic fields of the molecules to their activity. A study on a series of pyrrolo[2,1-c] nih.govjapsonline.combenzothiazines, which are structurally related to this compound, yielded a robust CoMFA model with a high cross-validated r² (q²) of 0.703 and a predictive r² of 0.865, indicating strong predictive power. guidechem.com

Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would increase or decrease biological activity. This provides a clear roadmap for designing more potent analogs. Validation is a critical step, often performed using a test set of molecules not used in model creation, to ensure the model's predictive capability and robustness. guidechem.com

Molecular Docking and Dynamics Simulations to Elucidate Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, binds to its protein target at an atomic level.

Ligand-Protein Interaction Profiling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For benzothiazepine derivatives, docking studies have been performed against various targets to understand their mechanism of action. For instance, in silico studies on chalcone-based 1,5-benzothiazepines identified key interactions with the enzyme tyrosine kinase. cmu.ac.th One potent compound was found to form hydrogen bonds with the amino acid Cys788 in the protein's active site. cmu.ac.th Similarly, docking of benzothiazepine derivatives into the active site of tyrosinase has been used to identify crucial binding modes. nih.gov These studies allow researchers to build a detailed profile of the hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. A similar approach for this compound would involve docking it into the diltiazem binding site of L-type calcium channels to profile its specific interactions.

Conformational Analysis and Binding Energy Calculations

Docking studies are often coupled with binding energy calculations to estimate the affinity of the ligand for the target. For example, a potent 1,5-benzothiazepine (B1259763) derivative targeting tyrosine kinase showed a calculated binding free energy of -11.2 kcal/mol, indicating a strong and favorable interaction. cmu.ac.th

Following docking, Molecular Dynamics (MD) simulations are frequently used to assess the stability of the predicted binding pose over time. An MD simulation tracks the movements of every atom in the ligand-protein complex, providing insights into its dynamic behavior. nih.govcmu.ac.th These simulations can confirm if the key interactions identified in the docking pose are maintained in a dynamic, solvated environment, thus validating the proposed binding mode. For diltiazem mimics, MD simulations have been used to demonstrate the stability of specific bioactive conformations of the seven-membered ring system. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Modeling

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties. In silico ADME modeling predicts these properties from the molecular structure alone, significantly reducing the risk of late-stage drug development failure. japsonline.com

For this compound and its analogs, ADME models predict key parameters related to their journey through the body. These predictions are often based on established rules and models:

Absorption: Models predict oral bioavailability and intestinal absorption, often using rules like Lipinski's Rule of Five. japsonline.comnih.gov For Diltiazem, the calculated properties (e.g., Molecular Weight < 500, XLogP < 5, 0 Hydrogen Bond Donors, 5 Hydrogen Bond Acceptors) align with Lipinski's rules, suggesting good drug-likeness. guidetopharmacology.org It is expected that this compound would exhibit a similar favorable profile.

Distribution: Predictions include the extent of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: While this compound is itself a metabolite nih.gov, computational models can predict its potential for further biotransformation by cytochrome P450 enzymes.

Excretion: Models can estimate the compound's clearance rate and primary route of excretion.

Studies on various benzothiazepine derivatives consistently include in silico ADME or "drug-likeness" evaluations as a critical step in the computational workflow, ensuring that newly designed compounds have a higher probability of success in clinical development. japsonline.comcmu.ac.thijpsnonline.com

Virtual Screening of Chemical Libraries for Novel Modulators Interacting with Predicted Targets

Virtual screening (VS) is a powerful computational methodology used in drug discovery to systematically assess large collections of chemical compounds and identify those that are most likely to bind to a specific biological target. wikipedia.org This in silico approach serves as a cost-effective and time-efficient filter, narrowing down vast chemical libraries to a manageable number of promising candidates for subsequent experimental testing. nih.govmdpi.com In the context of this compound research, virtual screening can be instrumental in discovering novel molecules that modulate its predicted biological targets, which, given its nature as a major active metabolite of the calcium channel blocker Diltiazem, are likely to include L-type calcium channels and potentially other cardiovascular-related proteins. scione.comresearchgate.net

The process of virtual screening involves computationally evaluating libraries that can contain millions of compounds to prioritize a smaller subset. nih.gov This technique can be broadly categorized into two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

Structure-Based Virtual Screening (SBVS)

SBVS approaches are utilized when the three-dimensional (3D) structure of the biological target is known, either through experimental methods like X-ray crystallography or computationally via homology modeling. beilstein-journals.orgnvidia.com The most prominent SBVS technique is molecular docking. beilstein-journals.orgnih.gov

Molecular docking simulates the interaction between a small molecule (ligand) and the binding site of a target protein. vipergen.com The process predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the interaction using a scoring function. nvidia.com Compounds with the best scores, indicating high predicted binding affinity, are selected as "hits". beilstein-journals.org For this compound research, if a high-resolution structure of its target (e.g., a specific calcium channel subunit) is available, SBVS could be used to screen extensive chemical libraries for molecules that fit optimally into the same binding pocket.

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is not available, LBVS methods can be employed. wikipedia.org These techniques leverage the knowledge of existing molecules known to be active against the target. acs.org The core principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.

Key LBVS methods include:

Chemical Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound, such as this compound itself. Similarity can be assessed based on 2D fingerprints (topological features) or 3D shape and electrostatic properties. acs.orgfrontiersin.org

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. nih.gov A model can be built based on a set of known active ligands and then used to screen libraries for compounds that match this spatial arrangement of features. mdpi.com

Chemical Libraries for Virtual Screening

The success of a virtual screening campaign heavily depends on the diversity and quality of the chemical library being screened. vipergen.com These libraries are vast digital collections of small molecules.

Public and Commercial Databases: Several large-scale databases are available, offering access to millions of purchasable or synthesizable compounds. The ZINC database, for example, provides a free, web-accessible collection of commercially available compounds specifically prepared for virtual screening. nih.gov Other providers like ChemBridge and Enamine also offer extensive libraries. mdpi.commdpi.com

Focused and Fragment-Based Libraries: In addition to general-purpose libraries, more specialized or "focused" libraries are often used. These may contain compounds known to be active against a particular class of targets, such as G-protein-coupled receptors (GPCRs) or kinases. mdpi.com Fragment libraries, consisting of low-molecular-weight compounds, are used to identify small binding fragments that can be later optimized into more potent leads. mdpi.com

Virtual Libraries: These are computationally generated libraries that can encompass billions of molecules, representing a vast chemical space of compounds that could be synthesized. acs.org

The general workflow for a virtual screening project involves several key steps, from target and library preparation to the execution of the screening and final hit selection for experimental validation. researchgate.net By applying these computational approaches, researchers can efficiently explore a wide chemical space to identify novel modulators for the predicted targets of this compound, paving the way for the development of new therapeutic agents.

Table 1: Representative Chemical Libraries for Virtual Screening

Library NameProvider/SourceApprox. SizeKey Features
ZINC Database Irwin and Shoichet Labs (UCSF)Over 1 billion compoundsFree access; contains commercially available compounds in ready-to-dock formats. nih.gov
Enamine REAL EnamineOver 4.5 billion compoundsA virtual library of synthetically accessible compounds. mdpi.com
ChemBridge ChemBridge CorporationOver 1.4 million compoundsDiverse collection of drug-like and lead-like small molecules. mdpi.com
SCREEN-WELL® SCREEN-WELL®Varies (Focused)Offers focused libraries, such as the Nuclear Receptor Ligand Library. mdpi.com

Table 2: Common Virtual Screening Methodologies

MethodologyPrincipleRequirementsApplication Example for this compound
Structure-Based (e.g., Molecular Docking) Fits ligands into the 3D structure of a target protein and ranks them based on binding affinity scores. nvidia.com3D structure of the target protein (e.g., from X-ray crystallography). beilstein-journals.orgDocking millions of compounds against the known binding site of an L-type calcium channel to find novel inhibitors.
Ligand-Based (e.g., Pharmacophore Modeling) Uses the properties of known active ligands to identify other molecules with similar features. nih.govA set of known active molecules for the target of interest. mdpi.comBuilding a pharmacophore model from this compound and other known calcium channel blockers to find structurally diverse compounds with a similar interaction profile.
Ligand-Based (e.g., 2D/3D Similarity) Searches for molecules that are structurally similar to a known active query molecule. acs.orgAt least one known active ligand (query molecule).Using the chemical structure of this compound as a query to search the ZINC database for close analogs.

Advanced Analytical Methodologies for Desacetylclentiazem Quantification and Characterization

Development and Validation of Chromatographic Methods for Biological Matrices (e.g., HPLC-UV, GC, SFC)

Chromatographic techniques are the cornerstone for the separation and quantification of Desacetylclentiazem from biological samples. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted method due to its accessibility and reliability.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

Validated HPLC-UV methods for the simultaneous determination of Diltiazem (B1670644) and its metabolites, including the desacetyl form, have been extensively reported and serve as a strong foundation for this compound analysis. tandfonline.comekb.eg A typical method involves a reversed-phase C8 or C18 column. nih.govasianpubs.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile. tandfonline.comekb.egasianpubs.org The pH of the mobile phase is a critical parameter and is often adjusted to optimize the retention and peak shape of the basic analytes; for instance, a pH of 5.9 has been used effectively. ekb.eg The addition of a tailing suppressor, such as triethylamine, can improve chromatographic performance. tandfonline.comekb.eg

Detection is typically performed at a UV wavelength where the benzothiazepine (B8601423) chromophore exhibits significant absorbance, commonly around 237-240 nm. tandfonline.comresearchgate.net These methods can achieve a lower limit of quantification (LLOQ) in the low ng/mL range (e.g., 2-5 ng/mL), which is generally sufficient for therapeutic drug monitoring and pharmacokinetic studies. ekb.egnih.gov

ParameterTypical Conditions for HPLC-UV Analysis of Diltiazem and Metabolites
Stationary Phase Reversed-phase C8 or C18, Cyanopropylsilane tandfonline.comnih.govasianpubs.org
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate, acetate) tandfonline.comekb.egasianpubs.org
pH Adjusted to optimize retention (e.g., 3.5, 5.9) tandfonline.comekb.eg
Additives Triethylamine (to reduce peak tailing) tandfonline.comekb.eg
Detection UV at 237-240 nm tandfonline.comresearchgate.net
LLOQ 1.5-5 ng/mL tandfonline.comekb.egnih.gov

Gas Chromatography (GC):

While less common for compounds like this compound due to their relatively high molecular weight and potential for thermal degradation, GC methods have been developed for Diltiazem. tandfonline.com These methods often require derivatization to improve volatility and thermal stability. GC coupled with mass spectrometry (GC-MS) has been utilized for the structural analysis of Diltiazem metabolites in human urine, demonstrating its capability in metabolic profiling. nih.govnii.ac.jp

Supercritical Fluid Chromatography (SFC):

SFC presents a "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. While specific SFC methods for this compound are not prominent in the literature, its potential for chiral separations of related compounds suggests it could be a viable technique, particularly for stereoselective metabolism studies.

Mass Spectrometry (MS) Techniques for High-Sensitivity Detection and Structural Confirmation (e.g., LC-MS/MS, HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids. ajptr.comnih.gov These methods are characterized by high throughput, exceptional sensitivity with LLOQs in the sub-ng/mL range (e.g., 0.24 ng/mL for desacetyl-diltiazem), and high specificity achieved through Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, minimizing interferences from the biological matrix. ajptr.comnih.gov

For this compound, which is structurally analogous to desacetyl-diltiazem, a positive ionization mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is typically effective. ajptr.comnih.gov The fragmentation pattern in MS/MS provides structural confirmation. For instance, a notable fragmentation of desacetyl-diltiazem involves the loss of the C2H2O group. sciex.com The short analysis times, often around 2 minutes per sample, make LC-MS/MS ideal for high-throughput applications such as bioequivalence studies. nih.govresearchgate.net

ParameterTypical Conditions for LC-MS/MS Analysis of Desacetyl-diltiazem
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) ajptr.comnih.gov
Polarity Positive ajptr.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
LLOQ ~0.24 ng/mL nih.govresearchgate.net
Run Time 2-11 minutes nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS, including Time-of-Flight (TOF) and Orbitrap technologies, provides highly accurate mass measurements, which facilitate the identification of unknown metabolites and the structural elucidation of impurities. ymc.co.jporientjchem.org HRMS can confirm the elemental composition of this compound and its further metabolites without the need for authentic reference standards in all cases. ymc.co.jp The high resolution allows for the generation of extracted ion chromatograms with very narrow mass windows, effectively separating the analyte signal from background noise and interferences. ymc.co.jp Recent advancements, such as the ZenoTOF platform, offer enhanced sensitivity for both parent ions and fragment ions, which is invaluable for identifying low-level metabolites. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of chemical compounds, including drug metabolites. orientjchem.orgresearchgate.net While MS provides information on molecular weight and fragmentation, NMR elucidates the complete chemical structure, including the connectivity of atoms and stereochemistry.

For this compound, 1H NMR and 13C NMR would be used to confirm the absence of the acetyl group and verify the integrity of the core benzothiazepine structure. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments. orientjchem.org NMR is particularly crucial when characterizing novel metabolites or degradation products for which no reference standards exist. orientjchem.orgnih.gov For instance, NMR was instrumental in characterizing impurities of Diltiazem, demonstrating its power in resolving complex structural challenges. orientjchem.org

Bioanalytical Methodologies for Sample Preparation and Matrix Effect Mitigation in Complex Biological Samples

Effective sample preparation is critical to remove interfering components from the biological matrix (e.g., plasma, urine), concentrate the analyte, and ensure the reliability of the analytical method. slideshare.netsynexagroup.com

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for extracting Diltiazem and its metabolites from plasma. ajptr.comresearchgate.net Solvents such as methyl-tert-butyl ether (MTBE) are frequently used. ajptr.comresearchgate.net The process involves partitioning the analyte from the aqueous biological sample into an immiscible organic solvent, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase. asianpubs.org

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. nih.gov C18 or other reversed-phase cartridges are commonly used. nih.govnih.gov The sample is loaded onto the cartridge, which retains the analyte while interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov

Protein Precipitation (PPT): This is a simpler but generally less clean method where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to denature and remove proteins. slideshare.netnih.gov While fast and easy, it may result in significant matrix effects. nih.gov

Matrix Effect Mitigation:

The co-elution of endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the MS source, a phenomenon known as the matrix effect. omicsonline.orgresearchgate.net This can compromise the accuracy and reproducibility of the assay. nih.gov Strategies to mitigate matrix effects include:

Optimizing Sample Cleanup: Employing more selective sample preparation techniques like SPE can significantly reduce matrix components. researchgate.net

Chromatographic Separation: Adjusting the HPLC method to achieve chromatographic separation between the analyte and interfering matrix components is a key strategy. chromatographyonline.com

Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. nih.gov

Modification of MS Conditions: Sometimes, changing the ionization source (e.g., from ESI to APCI) or the polarity can reduce the impact of matrix effects, as ESI is generally more susceptible. omicsonline.orgresearchgate.net

Application of Automation and High-Throughput Screening in Analytical Research

The demand for analyzing large numbers of samples in drug development and clinical studies has driven the adoption of automation. nih.gov Automated liquid handling systems and robotic platforms can perform sample preparation steps such as SPE and LLE in 96-well plate formats. nih.govnih.gov This not only increases throughput but also improves the precision and reproducibility of the assays by minimizing human error. nih.gov

Automated SPE systems, for example, have been successfully applied to the analysis of Diltiazem and its metabolites in human plasma. nih.gov These systems can automatically condition the SPE cartridges, load the samples, perform the wash steps, and elute the analytes, which are then ready for injection into the LC-MS system. nih.gov This level of automation is crucial for large-scale bioequivalence and pharmacokinetic studies where hundreds or thousands of samples need to be analyzed efficiently and reliably. nih.gov

Future Research Trajectories and Unaddressed Scientific Questions for Desacetylclentiazem

Investigation of Potential Biological Roles Beyond Primary Metabolite Function

Primary metabolites are essential for the growth and development of an organism. ebsco.comnih.govnih.gov They include fundamental molecules like amino acids, nucleotides, and organic acids. nih.gov In contrast, secondary metabolites are not directly involved in these core processes but often mediate interactions with the environment. ebsco.comnih.gov

Elucidation of Novel Molecular Targets or Off-Target Interactions

The therapeutic effects of a drug are mediated through its interaction with specific molecular targets. However, drugs can also bind to unintended targets, leading to "off-target" effects. dentalcare.com These off-target interactions can result in adverse drug reactions or, in some cases, reveal new therapeutic applications. dentalcare.comfrontiersin.org

A comprehensive investigation into the molecular targets of Desacetylclentiazem is a critical area for future research. This should include not only its expected interactions based on its structural similarity to clentiazem (B1222845) but also a broad screening for unforeseen off-target binding. Identifying these interactions is essential for a complete understanding of the compound's safety profile. Techniques such as chemoproteomics can be employed to map the target landscape of this compound and identify any unexpected binding partners. nih.gov The discovery of off-target interactions could have significant implications, as exemplified by the case of fenfluramine, whose active metabolite, norfenfluramine, was found to interact with the 5-HT2b receptor, leading to serious cardiovascular side effects. frontiersin.org

Table 1: Examples of Drug-Metabolite Interactions and Off-Target Effects

Parent DrugMetaboliteKnown Metabolite Activity/Off-Target EffectReference
Diltiazem (B1670644)Desacetyl diltiazemContributes to coronary vasodilatation nih.gov
FenfluramineNorfenfluramineInteraction with 5-HT2b receptor leading to valvular heart disease frontiersin.org
Terfenadine-Interaction with potassium channels in the heart causing cardiac arrhythmias dentalcare.com

Exploration of this compound in Emerging Disease Models

Emerging infectious diseases are those that have newly appeared in a population or have been increasing in incidence or geographic range. nih.govbcm.edu The development of models to describe and predict the course of these diseases is crucial for effective management. nih.gov These models can help in evaluating the potential efficacy of different interventions. nih.govnottingham.ac.uk

Future research should explore the potential utility of this compound in the context of emerging disease models. Given that its parent compound, clentiazem, is a calcium channel blocker, and considering the role of calcium signaling in various pathological processes, it is conceivable that this compound could modulate pathways relevant to newly identified diseases. nih.govajptr.com Studies could investigate its effects in in-vitro and in-vivo models of emerging diseases where calcium signaling is implicated. This exploratory research could uncover novel therapeutic applications for this metabolite.

Advancements in Predictive Modeling for Metabolite Pharmacokinetics and Pharmacodynamics

Predictive modeling has become an indispensable tool in drug discovery and development, helping to forecast the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. pharmajen.com Advanced modeling techniques, including physiologically based pharmacokinetic (PBPK) models and artificial intelligence (AI)-driven approaches, are increasingly used to predict a drug's behavior in diverse populations and to optimize clinical trial designs. pharmajen.comchalmers.sefrontiersin.orgfrontiersin.org These models integrate a compound's physicochemical properties with physiological data to simulate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. frontiersin.orgfrontiersin.org

The application of advanced predictive modeling to this compound represents a significant future research direction. By developing robust in silico models, researchers can better predict its pharmacokinetic and pharmacodynamic properties. pharmajen.com This includes using machine learning algorithms to analyze large datasets and identify patterns that can inform predictions about the metabolite's behavior. proventainternational.comchemrxiv.org Such models can help in understanding how factors like genetic variability or disease states might influence the metabolism of clentiazem and the subsequent exposure to this compound. chalmers.se A study on diltiazem and its metabolite, desacetyldiltiazem, in diabetic rabbits, for instance, showed significant alterations in the pharmacokinetics of the parent drug in the diseased state, while the metabolite's parameters were not significantly different. nih.gov This highlights the importance of studying metabolite kinetics in specific populations.

Table 2: Key Parameters in Predictive Pharmacokinetic Modeling

ParameterDescriptionRelevance to this compound
Absorption The process by which a substance enters the bloodstream.Predicting the extent and rate of this compound formation from Clentiazem.
Distribution The reversible transfer of a drug from one location to another within the body.Understanding the potential for this compound to accumulate in specific tissues.
Metabolism The chemical alteration of a substance by the body.Characterizing the further breakdown of this compound, if any.
Excretion The removal of substances from the body.Determining the primary routes and rate of elimination for this compound.
Cmax The maximum (or peak) serum concentration that a drug achieves.A key indicator of potential efficacy and toxicity. proventainternational.com
t1/2 The time required for the concentration of a drug in the body to be reduced by one-half.Influences dosing intervals and potential for accumulation.
AUC The area under the plasma concentration-time curve, reflecting total drug exposure.A critical parameter for assessing overall bioavailability and clearance. nih.gov

Synergistic Research Opportunities with Related Chemical Entities and Metabolites

Investigating a single compound in isolation may provide an incomplete picture of its biological relevance. Synergistic research, which explores the interactions between multiple chemical entities, can offer a more holistic understanding. This approach is particularly relevant for drug metabolites, which co-exist with the parent drug and other metabolites in a complex biological milieu.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Desacetylclentiazem, and what analytical techniques are recommended for confirming its structural integrity?

  • Methodological Answer : Synthetic pathways should be designed with step-by-step reaction mechanisms, purification methods (e.g., recrystallization, column chromatography), and characterization via NMR, HPLC-MS, and FT-IR. Reproducibility requires detailed documentation of solvent systems, temperatures, and catalyst ratios . Structural validation should include comparative spectral data against reference standards and purity assessments (>95% by HPLC) .

Q. How can researchers identify gaps in the existing literature on this compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, focusing on inconsistencies in bioavailability, half-life, or metabolic pathways. Use Boolean search terms (e.g., "this compound AND pharmacokinetics NOT clinical trials") and prioritize peer-reviewed studies published in the last decade. Gaps may arise from limited in vivo models or species-specific metabolic variations .

Q. What experimental designs are optimal for preliminary toxicity screening of this compound?

  • Methodological Answer : Employ tiered testing:

  • In vitro : Cell viability assays (MTT, LDH release) across multiple cell lines (e.g., HepG2, HEK293) at varying concentrations (1–100 µM).
  • In vivo : Acute toxicity studies in rodent models (OECD 423 guidelines) with histopathological analysis of major organs.
    Include positive/negative controls and statistical power analysis (n ≥ 6) to ensure robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across different studies?

  • Methodological Answer :

  • Perform dose-response studies to identify threshold effects.
  • Use knockout models (e.g., CRISPR-Cas9) to validate target specificity.
  • Conduct meta-analyses of raw data from conflicting studies, applying heterogeneity tests (I² statistic) to assess variability. Cross-reference experimental conditions (e.g., buffer pH, incubation time) that may influence outcomes .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

  • Methodological Answer :

  • Formulation : Test lipid-based nanoparticles or cyclodextrin complexes to enhance solubility.
  • PK/PD modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t½. Adjust dosing regimens based on species-specific clearance rates.
  • Tissue distribution : Radiolabeled tracer studies (e.g., ¹⁴C-Desacetylclentiazem) with autoradiography to quantify organ uptake .

Q. How should researchers design experiments to investigate this compound’s off-target effects in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC or TMT labeling coupled with LC-MS/MS to identify unintended protein interactions.
  • Transcriptomics : RNA-seq on treated vs. untreated cells (FDR < 0.05) to detect dysregulated pathways.
  • Functional validation : High-content screening (HCS) with siRNA libraries to confirm causal relationships. Triangulate findings with cheminformatics tools (e.g., SEA, SwissTargetPrediction) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

  • Methodological Answer :

  • Model fitting : Use four-parameter logistic regression (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Bayesian hierarchical models : Account for inter-experiment variability in multi-center studies.
  • Bootstrapping : Generate 95% confidence intervals for EC₅₀ values when data is heteroscedastic .

Methodological Framework for Addressing Data Contradictions

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic bridging : Measure free drug concentrations in plasma vs. tissue homogenates using LC-MS/MS. Adjust in vitro assays to match in vivo exposure levels.
  • 3D cell cultures : Mimic in vivo tissue architecture (e.g., spheroids, organoids) to reduce false positives.
  • Mechanistic deconvolution : Combine phosphoproteomics and kinetic binding assays (SPR, ITC) to differentiate direct vs. indirect effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.